molecular formula C8H8N2O2S B2954861 2,4-Dimethoxythieno[3,2-d]pyrimidine CAS No. 16229-02-0

2,4-Dimethoxythieno[3,2-d]pyrimidine

Cat. No.: B2954861
CAS No.: 16229-02-0
M. Wt: 196.22
InChI Key: BLQHVGIQCWHGGO-UHFFFAOYSA-N
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Description

2,4-Dimethoxythieno[3,2-d]pyrimidine is a chemical compound . It is a part of the thienopyrimidine class of compounds, which are structural analogs of purines . Thienopyrimidines have found broad utility in medicinal chemistry .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives has been reported in the literature . For instance, a series of novel 2,4-diamino-thieno pyrimidine derivatives were designed and synthesized, and their structure confirmed by 1H NMR, 13C NMR, and HR-MS .

Scientific Research Applications

Synthesis Techniques and Intermediates

  • The synthesis of 2,4-dimethoxythieno[3,2-d]pyrimidine, a compound with versatile applications, has been achieved through various methods. One notable method involves the bromination of 2,4-dimethoxy-6-methyl-5-nitropyrimidine, leading to an efficient synthesis process (Cupps, Wise, & Townsend, 1982).

Antitumor and Antimicrobial Activities

  • This compound derivatives have shown potential as antitumor agents. A study on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine indicates its significant activity against the Walker 256 carcinosarcoma in rats, highlighting its potential in cancer therapy (Grivsky et al., 1980). Additionally, some pyrimidine derivatives, including those with a this compound structure, have demonstrated notable antibacterial activities (Dişli, Mercan, & Yavuz, 2013).

Antioxidant Properties

  • The study of pyrimidine derivatives extends to their antioxidant properties as well. 6-Substituted-2,4-dimethyl-3-pyridinols, a class of compounds including this compound derivatives, have been reported for their interesting antioxidant capabilities (Wijtmans et al., 2004).

Photophysical and Electrochemical Properties

  • This compound derivatives have been studied for their photophysical and electrochemical properties. This includes their potential use in nonlinear optics (NLO) and photovoltaic applications, as evidenced by a study focusing on the structural parameters and NLO exploration of thiopyrimidine derivatives (Hussain et al., 2020).

Novel Synthetic Routes and Drug Design

  • Innovative synthetic routes for this compound derivatives have been developed, contributing to the field of drug design and pharmaceutical chemistry. These methods offer new possibilities for creating diverse and potentially therapeutically valuable compounds (Majumdar, Ponra, & Ganai, 2010).

Safety and Hazards

While specific safety and hazard information for 2,4-Dimethoxythieno[3,2-d]pyrimidine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Thienopyrimidine derivatives, including 2,4-Dimethoxythieno[3,2-d]pyrimidine, hold a unique place between fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines. They display a range of pharmacological effects and are therefore of interest for future research .

Properties

IUPAC Name

2,4-dimethoxythieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-11-7-6-5(3-4-13-6)9-8(10-7)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQHVGIQCWHGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1SC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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